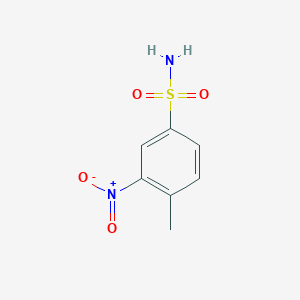

4-Methyl-3-nitrobenzenesulfonamide

説明

Overview of Substituted Benzenesulfonamides in Organic Chemistry

Substituted benzenesulfonamides represent a significant class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and materials science. The versatility of the benzenesulfonamide (B165840) scaffold allows for the introduction of various substituents onto the benzene (B151609) ring, leading to a vast library of derivatives with diverse properties. nih.gov

Historically, the journey of sulfonamides began with the discovery of their antibacterial properties, which opened a new era in chemotherapy. nih.gov Beyond their well-established antimicrobial applications, substituted benzenesulfonamides are extensively studied for a wide range of other biological activities. These include, but are not limited to, anti-inflammatory, anti-cancer, and enzyme-inhibitory properties. mdpi.com The ability of the sulfonamide group to mimic the transition state of certain enzymatic reactions makes it a valuable pharmacophore in drug design. Furthermore, these compounds serve as crucial intermediates in organic synthesis, providing a gateway to more complex molecular architectures. mdpi.com

Significance of Nitro and Methyl Substituents on the Benzenesulfonamide Core for Chemical Reactivity

The chemical reactivity of a benzenesulfonamide is profoundly influenced by the nature and position of the substituents on the aromatic ring. In the case of 4-Methyl-3-nitrobenzenesulfonamide, the presence of both a methyl (-CH3) and a nitro (-NO2) group imparts distinct electronic and steric effects.

The nitro group is a strong electron-withdrawing group. libretexts.org Its presence deactivates the benzene ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation require more forcing conditions. libretexts.orglibretexts.org Conversely, the electron-withdrawing nature of the nitro group enhances the acidity of the sulfonamide N-H bond and makes the sulfur atom of the sulfonyl group more electrophilic, thus more susceptible to nucleophilic attack.

The methyl group , on the other hand, is an electron-donating group through an inductive effect. libretexts.org It is considered an activating group, tending to direct incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgchemguide.co.uk In the context of this compound, the interplay between the directing effects of the methyl group and the deactivating, meta-directing nitro group can lead to regioselective reactions. libretexts.org

The combination of these two substituents creates a unique electronic environment on the benzene ring, influencing not only its reactivity in further substitution reactions but also the properties of the entire molecule. For instance, the nitro group's ability to participate in hydrogen bonding can affect the crystal packing and solid-state structure of the compound.

Contextualizing this compound within Sulfonamide Research

Within the vast landscape of sulfonamide research, this compound serves as a valuable building block and a subject of study in its own right. Its synthesis is typically achieved through the sulfonation and subsequent nitration of toluene (B28343), followed by amidation. It is also prepared by the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with ammonia (B1221849).

This compound is of particular interest as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it is a known impurity of the cancer drug Pazopanib, highlighting its relevance in pharmaceutical analysis and quality control. The presence of the reactive nitro group allows for its reduction to an amino group, which can then be further functionalized to create a diverse array of derivatives. This synthetic handle is a key feature that positions this compound as a versatile precursor in medicinal chemistry programs.

Furthermore, the study of its biological activity, including potential antimicrobial or enzyme-inhibitory properties, contributes to the broader understanding of structure-activity relationships within the sulfonamide class. Research into compounds like this compound helps to delineate how specific substitution patterns on the benzenesulfonamide core modulate biological efficacy and selectivity. nih.govnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCWTENLJRUJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219714 | |

| Record name | 2-Nitrotoluene-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-23-1 | |

| Record name | 4-Methyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrotoluene-4-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6949-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6949-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrotoluene-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrotoluene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrotoluene-4-sulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N6G8PZ5BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Methyl 3 Nitrobenzenesulfonamide and Its Derivatives

Precursor Synthesis and Derivatization Strategies

The construction of the 4-methyl-3-nitrobenzenesulfonamide core and its subsequent modification into more complex derivatives involves several key synthetic strategies. These methods often begin with readily available starting materials and proceed through well-established reaction pathways.

A prevalent method for the synthesis of this compound derivatives involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with various amines or amino acid esters. This reaction is a classic example of nucleophilic substitution at the sulfonyl group, where the amine nitrogen attacks the electrophilic sulfur atom, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct.

For instance, the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with ammonia (B1221849) yields the parent 4-chloro-3-nitrobenzenesulfonamide (B1329391). chemicalbook.com This compound can then serve as a versatile intermediate for further derivatization. Similarly, reacting the sulfonyl chloride with primary or secondary amines leads to the formation of N-substituted sulfonamides. The use of amino acid esters as nucleophiles introduces a chiral center and additional functional groups, expanding the chemical space accessible from this precursor.

A general representation of this synthetic approach is depicted below:

Starting Material: 4-Chloro-3-nitrobenzenesulfonyl chloride

Nucleophile: Amine (R-NH₂) or Amino Acid Ester

Product: N-Substituted 4-chloro-3-nitrobenzenesulfonamide

The reaction conditions, including solvent, temperature, and the nature of the base, can be optimized to achieve high yields and purity of the desired sulfonamide.

The synthesis of N-substituted this compound derivatives is of significant interest due to the diverse biological activities exhibited by this class of compounds. These derivatives are commonly prepared by reacting 4-methyl-3-nitrobenzenesulfonyl chloride with a wide range of primary and secondary amines. This approach allows for the systematic modification of the substituent on the sulfonamide nitrogen, enabling the exploration of structure-activity relationships.

The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a new C-N bond. princeton.edu The reaction is often facilitated by a base to scavenge the HCl produced. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, leading to a vast library of N-substituted derivatives.

For example, the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with aniline (B41778) would yield N-phenyl-4-methyl-3-nitrobenzenesulfonamide. The specific reaction conditions can be tailored based on the reactivity of the amine.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 4-Methyl-3-nitrobenzenesulfonyl chloride | Primary/Secondary Amine | N-Substituted this compound | Nucleophilic Substitution |

| 4-Methyl-3-nitrobenzenesulfonyl chloride | Aniline | N-Phenyl-4-methyl-3-nitrobenzenesulfonamide | Nucleophilic Substitution |

Polymer-supported synthesis has emerged as a powerful tool for the rapid generation of compound libraries, including benzenesulfonamides. This technique involves attaching one of the reactants to a solid support, such as a polymer resin, which simplifies the purification process as excess reagents and byproducts can be washed away.

In the context of benzenesulfonamide (B165840) synthesis, either the sulfonyl chloride or the amine can be immobilized on the polymer support. For example, a polymer-bound sulfonyl chloride can be treated with a solution of an amine to yield the polymer-supported sulfonamide. Subsequent cleavage from the resin releases the desired sulfonamide in a pure form.

This approach offers several advantages, including the ability to drive reactions to completion by using an excess of the solution-phase reagent and the potential for automation, making it an efficient strategy for generating diverse libraries of benzenesulfonamides for high-throughput screening.

Reaction Mechanisms and Selectivity in the Synthesis of this compound Scaffolds

The formation of the sulfonamide bond is a cornerstone of these synthetic strategies, and understanding the underlying reaction mechanisms is crucial for controlling the outcome and selectivity of the reactions.

The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds through a nucleophilic substitution mechanism. chemicalbook.comyoutube.com The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The amine, acting as a nucleophile, attacks this electrophilic sulfur center.

While many sulfonamide syntheses proceed efficiently without a catalyst, certain transformations can be enhanced by the use of catalysts. For instance, in cross-coupling reactions to form N-aryl sulfonamides, transition metal catalysts, such as those based on palladium or copper, are often employed. princeton.edumdpi.com These catalysts facilitate the coupling of aryl halides or boronic acids with sulfonamides.

Novel Synthetic Routes and Optimization for this compound

The synthesis of this compound is a critical process, driven by its role as a key intermediate in the production of various fine chemicals and pharmaceuticals. Research has continuously sought to develop more efficient, scalable, and environmentally benign synthetic methodologies. This section explores both established and novel approaches to the synthesis of this compound, with a focus on reaction pathways and optimization strategies.

Established Synthetic Pathways and Optimization

The traditional synthesis of this compound typically proceeds through one of two primary routes: the sulfonation of a nitrotoluene derivative followed by amidation, or the sulfonylation of an appropriate aniline derivative.

One common method involves the use of 4-methyl-3-nitrobenzenesulfonyl chloride as a key intermediate. This precursor is reacted with ammonia in a nucleophilic substitution reaction to yield the desired sulfonamide. Optimization of this step often focuses on controlling reaction parameters to maximize yield and purity. Key variables include temperature, pH, and the molar ratio of reactants. For instance, maintaining a low temperature (0–5°C) and a basic pH (9–10) can minimize the formation of side products, leading to typical yields in the range of 85–92% after purification by recrystallization. thieme-connect.com

The table below summarizes typical reaction conditions for the amidation of 4-methyl-3-nitrobenzenesulfonyl chloride.

| Parameter | Condition | Rationale | Typical Outcome |

|---|---|---|---|

| Starting Material | 4-Methyl-3-nitrobenzenesulfonyl chloride | Highly reactive precursor for sulfonamide formation. | - |

| Reagent | Aqueous or gaseous ammonia (NH₃) | Source of the amine group for the sulfonamide. | - |

| Base | Sodium hydroxide (B78521) (NaOH) or triethylamine (Et₃N) | Maintains a basic pH to facilitate the reaction and neutralize HCl byproduct. | - |

| Temperature | 0–5°C | Minimizes side reactions and decomposition of reactants. | - |

| pH | 9–10 | Optimizes the nucleophilic attack of ammonia. | - |

| Purification | Recrystallization from ethanol/water | Removes impurities to achieve high purity. | >95% purity |

| Yield | 85–92% | - | High conversion to the desired product. |

Emerging and Novel Synthetic Methodologies

In recent years, the principles of green chemistry and process intensification have driven the exploration of novel synthetic routes for sulfonamides, including this compound. These methods aim to reduce waste, improve safety, and increase efficiency.

Mechanochemical Synthesis:

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. A three-component palladium-catalyzed aminosulfonylation reaction has been developed for the synthesis of aromatic sulfonamides. rsc.orgrsc.org This approach could potentially be adapted for this compound, combining an appropriate aryl bromide or carboxylic acid with an amine and a sulfur dioxide source like potassium metabisulfite (B1197395) (K₂S₂O₅) under mechanical milling. thieme-connect.comrsc.orgrsc.org This method demonstrates broad functional group tolerance and has been successfully scaled up to gram quantities for other sulfonamides. rsc.orgrsc.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in The synthesis of sulfonamides directly from sulfonic acids and amines has been achieved under microwave conditions, significantly reducing reaction times. amazonaws.com For the synthesis of this compound, a potential microwave-assisted route could involve the direct reaction of 4-methyl-3-nitrobenzenesulfonic acid with an amine source. This approach avoids the need to prepare the more reactive sulfonyl chloride intermediate. amazonaws.com

Flow Chemistry:

Continuous flow chemistry presents numerous advantages for hazardous or highly exothermic reactions like nitration, offering enhanced safety, better temperature control, and easier scalability. ewadirect.comthieme.de The synthesis of this compound could be significantly improved by implementing a flow process. For instance, the nitration of a toluene (B28343) derivative could be performed in a microreactor, followed by in-line sulfonation and amidation steps. This would minimize the handling of hazardous intermediates and allow for precise control over reaction conditions, potentially leading to higher yields and purity. ewadirect.com The use of polymer-supported reagents and scavengers within the flow system can also facilitate purification. thieme-connect.de

One-Pot Syntheses:

One-pot procedures, where multiple reaction steps are carried out in the same vessel, offer increased efficiency by reducing the need for intermediate purification steps. A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. amazonaws.com A similar strategy could be envisioned for this compound. More recently, a method for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been reported, leveraging copper ligand-to-metal charge transfer to convert the acid to a sulfonyl chloride in situ, which then reacts with the amine. princeton.edu

The following table outlines potential novel synthetic routes for this compound, highlighting their key features and potential advantages.

| Methodology | Key Principles | Potential Starting Materials | Potential Advantages |

|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free reaction induced by mechanical energy. rsc.org | Aryl bromide, amine, K₂S₂O₅ | Reduced solvent waste, high efficiency, scalability. rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Rapid heating of reactants using microwave irradiation. rasayanjournal.co.in | 4-Methyl-3-nitrobenzenesulfonic acid, amine | Drastically reduced reaction times, potential for higher yields. amazonaws.com |

| Flow Chemistry | Continuous reaction in a microreactor or tube system. ewadirect.com | Toluene derivative, nitrating agent, sulfonating agent, ammonia | Enhanced safety, precise temperature control, improved scalability. ewadirect.comthieme.de |

| One-Pot Catalytic Synthesis | Sequential reactions in a single vessel with catalytic cycles. | Aryl halide/carboxylic acid, amine, sulfur source, catalyst (e.g., Pd, Cu) | Increased efficiency, reduced workup and purification steps. amazonaws.comprinceton.edu |

The continuous development of these novel synthetic strategies holds significant promise for the future production of this compound, paving the way for more sustainable and economically viable manufacturing processes.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 Nitrobenzenesulfonamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. It relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies.

¹H NMR Spectroscopic Analysis and Proton Environments

Proton NMR (¹H NMR) provides information about the number of different types of protons and their relative positions within a molecule. In the ¹H NMR spectrum of 4-Methyl-3-nitrobenzenesulfonamide, distinct signals corresponding to the aromatic protons, the methyl group protons, and the sulfonamide protons are expected.

The aromatic region of the spectrum is particularly informative. The protons on the benzene (B151609) ring are influenced by the electronic effects of the methyl, nitro, and sulfonamide substituents. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field (highest ppm value), due to the strong electron-withdrawing nature of the nitro group. The other two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons.

The methyl group protons, being attached to the aromatic ring, will appear as a singlet in a region typical for aryl-methyl groups. The protons of the sulfonamide (-SO₂NH₂) group are often broad and their chemical shift can be variable, sometimes exchanging with trace amounts of water in the NMR solvent.

Detailed ¹H NMR data for a related analogue, N-(3-methylphenyl)-4-nitrobenzenesulfonamide, shows aromatic protons in the range of δ 7.0-8.0 ppm and a methyl singlet around δ 2.0-2.5 ppm. nih.gov For this compound, the specific shifts and coupling constants would provide a definitive fingerprint of its proton environment.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on known substituent effects. Actual experimental values may vary slightly.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Aromatic, C2-H) | 8.0 - 8.2 | d | ~2 |

| H (Aromatic, C6-H) | 7.8 - 8.0 | dd | ~8, ~2 |

| H (Aromatic, C5-H) | 7.4 - 7.6 | d | ~8 |

| -SO₂NH₂ | 5.0 - 7.0 | br s | - |

| -CH₃ | 2.4 - 2.6 | s | - |

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom bearing the nitro group (C-3) will be shifted downfield, while the carbon attached to the sulfonamide group (C-1) will also be in the low-field region. The carbon with the methyl group (C-4) will be influenced by its electron-donating nature. The methyl carbon itself will appear at a characteristic upfield position.

For comparison, the ¹³C NMR spectrum of the related compound 4-methyl-N-(o-tolyl)benzenesulfonamide shows the aromatic carbons in the range of δ 124-144 ppm and the methyl carbon at δ 21.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on known substituent effects. Actual experimental values may vary slightly.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SO₂NH₂) | 140 - 145 |

| C-2 | 125 - 130 |

| C-3 (C-NO₂) | 148 - 152 |

| C-4 (C-CH₃) | 138 - 142 |

| C-5 | 130 - 135 |

| C-6 | 120 - 125 |

| -CH₃ | 20 - 22 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

For this compound, key vibrational bands would include:

N-H stretching from the sulfonamide group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.

Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, which are strong bands usually found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Asymmetric and symmetric stretching of the N=O bonds in the nitro group, which give rise to strong absorptions around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The symmetric stretch may overlap with the asymmetric S=O stretch. researchgate.net

C-H stretching from the aromatic ring and the methyl group, typically observed above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

C=C stretching within the aromatic ring, which appears as a series of bands in the 1600-1450 cm⁻¹ region.

In the related compound 4-nitrobenzenesulfonamide (B188996), characteristic IR peaks are observed for the sulfonamide and nitro groups. chemicalbook.com Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon skeleton.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| -NH₂ (sulfonamide) | N-H Stretch | 3200 - 3400 | Medium-Strong |

| -SO₂- (sulfonamide) | Asymmetric S=O Stretch | 1300 - 1350 | Strong |

| -SO₂- (sulfonamide) | Symmetric S=O Stretch | 1120 - 1160 | Strong |

| -NO₂ (nitro) | Asymmetric N=O Stretch | 1500 - 1550 | Strong |

| -NO₂ (nitro) | Symmetric N=O Stretch | 1320 - 1360 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| -CH₃ | C-H Stretch | < 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of aromatic sulfonamides upon ionization can be complex. Common fragmentation pathways include the loss of SO₂ (64 Da), which is a characteristic fragmentation for this class of compounds. nih.gov Other likely fragmentations involve the cleavage of the C-S bond and the S-N bond. The nitro group can also be lost as NO₂ (46 Da) or NO (30 Da). youtube.com The presence of the methyl group on the aromatic ring will also influence the fragmentation pattern, potentially leading to the formation of a tropylium (B1234903) ion.

For 4-nitrobenzenesulfonamide, mass spectral data shows a molecular ion and characteristic fragments. nih.gov The high-resolution mass spectrum would provide the exact mass, further confirming the elemental composition of this compound.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 216.22 g/mol )

| m/z Value | Possible Fragment | Neutral Loss |

| 216 | [M]⁺ | - |

| 170 | [M - NO₂]⁺ | NO₂ (46 Da) |

| 152 | [M - SO₂]⁺ | SO₂ (64 Da) |

| 136 | [M - SO₂NH₂]⁺ | SO₂NH₂ (80 Da) |

| 91 | [C₇H₇]⁺ | C₄H₄N₂O₄S (from rearrangement) |

| 77 | [C₆H₅]⁺ | C₅H₅N₂O₄S (from rearrangement) |

Computational Chemistry and Theoretical Studies on 4 Methyl 3 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules like 4-Methyl-3-nitrobenzenesulfonamide. nih.gov DFT methods, such as B3LYP with a 6-311++G basis set, are frequently employed to provide insights that complement experimental findings. nih.govresearchgate.net

Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wikipedia.orgyoutube.com This process is crucial as the molecular geometry dictates many of its chemical and physical properties. youtube.com For this compound, DFT calculations are used to determine the optimal bond lengths, bond angles, and torsion angles that result in the lowest possible energy state. youtube.com

The optimization process systematically alters the atomic coordinates to reduce the net inter-atomic forces until they are negligible, resulting in a stationary point on the potential energy surface. wikipedia.orgyoutube.com For instance, studies on similar sulfonamide derivatives have shown that DFT calculations can accurately reproduce experimentally determined structural parameters. nih.gov The optimized geometry of this compound is essential for subsequent calculations of its electronic and spectroscopic properties.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| C-S Bond Length | 1.765 | 1.761 |

| S-N Bond Length | 1.634 | 1.632 |

| C-S-N Angle | 107.5 | 107.3 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For sulfonamide derivatives, DFT calculations have been used to determine the HOMO and LUMO energies, which reveal that charge transfer occurs within the molecule. nih.gov The electron-withdrawing nature of the nitro group in this compound is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. The distribution of these frontier orbitals can also predict the sites of electrophilic and nucleophilic reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.82 |

| LUMO Energy | -0.92 |

| Energy Gap (ΔE) | 5.90 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewisc.edu This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP(1) N | σ(S-O1) | 5.45 |

| LP(2) O1 | σ(S-N) | 12.87 |

| LP(2) O2 | σ*(S-N) | 15.21 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations provide a trajectory of the system, revealing how the molecule's conformation and stability evolve over time. nih.govajchem-a.com

For this compound, MD simulations can be employed to explore its conformational landscape and the stability of different conformers in various environments, such as in solution. These simulations can provide insights into the flexibility of the molecule, including the rotation around the S-N bond and the orientation of the phenyl rings. researchgate.net Such studies are valuable for understanding how the molecule might interact with biological targets. nih.govnih.gov The stability of the molecule and its complexes can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. jbclinpharm.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govjbclinpharm.org

For sulfonamide derivatives, QSAR studies have been successfully used to model their antibacterial and anticancer activities. jbclinpharm.orgmdpi.com These models typically use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. The process involves selecting relevant descriptors and using statistical methods, such as Artificial Neural Networks (ANN), to build the predictive model. jbclinpharm.org The robustness of a QSAR model is confirmed through rigorous internal and external validation procedures. nih.govjbclinpharm.org For this compound and its analogs, QSAR can help identify the key structural features that are important for their biological effects.

| Statistical Parameter | Value |

|---|---|

| Correlation Coefficient (r²) | > 0.6 |

| Cross-Validation Coefficient (q²) | > 0.5 |

| Fischer's Test (F-value) | High |

Medicinal Chemistry and Pharmacological Applications of 4 Methyl 3 Nitrobenzenesulfonamide Derivatives

Exploration of Biological Activities

Derivatives of 4-methyl-3-nitrobenzenesulfonamide have been investigated for a range of therapeutic applications, demonstrating significant activity in several key areas of medicinal chemistry.

Antimicrobial and Antibacterial Properties

The sulfonamide moiety is historically significant for its antibacterial action, primarily by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Derivatives of this compound continue this legacy, showing potent activity against a variety of bacterial strains.

Research into novel sulfonamides has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies on 4-chloro-3-nitrobenzene sulfonamide derivatives, which share a similar substitution pattern, showed moderate to good activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. researchgate.net Similarly, other synthesized benzenesulfonamide (B165840) derivatives have shown significant inhibition against pathogens like Bacillus subtilis and Salmonella typhi. frontiersin.org The introduction of different substituents allows for the modulation of this activity. For example, certain N-((3,4-methylenedioxyphenyl)methyl) arylsulfonamides were found to be potent inhibitors of Escherichia coli, with MIC values as low as 8.66±4.54 µM. nih.gov The broad-spectrum nature of these compounds makes them promising candidates for developing new antibiotics to combat drug-resistant strains. researchgate.netnih.gov

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Derivatives

| Compound Class | Bacterial Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Benzenesulfonamide derivative (4d) | E. coli | MIC | 6.72 mg/mL | frontiersin.org |

| Benzenesulfonamide derivative (4h) | S. aureus | MIC | 6.63 mg/mL | frontiersin.org |

| Benzenesulfonamide derivative (4a) | P. aeruginosa | MIC | 6.67 mg/mL | frontiersin.org |

| N-((3,4-methylenedioxyphenyl)methyl) arylsulfonamide (3e) | E. coli | MIC | 8.66±4.54 µM | nih.gov |

Enzyme Inhibition Studies: Urease and DNA Gyrase-A

Targeting essential microbial enzymes is a key strategy in developing antimicrobial agents. Derivatives of this compound have been explored as inhibitors of crucial bacterial enzymes.

Urease Inhibition: Urease is a nickel-containing enzyme produced by various pathogens, including Helicobacter pylori, which contributes to pathologies like gastritis and peptic ulcers by neutralizing gastric acid. nih.gov While a wide range of compounds, such as phosphorodiamidates and catechols, are known urease inhibitors, specific studies directly linking this compound derivatives to urease inhibition are not extensively documented in the current literature. google.comresearchgate.net However, the inhibition of urease remains a significant therapeutic target for managing bacterial infections. nih.gov

DNA Gyrase-A Inhibition: DNA gyrase is a type II topoisomerase vital for bacterial DNA replication, making it an excellent target for antibiotics. mdpi.com Docking studies and in-vitro assays have shown that nitrobenzenesulfonamide derivatives can effectively interact with and inhibit the GyrA subunit of this enzyme. A study on a series of 4-chloro-3-nitrobenzene sulfonamides demonstrated that these compounds exhibit good binding affinity towards the DNA Gyrase-A structure, which correlated with their antimicrobial activity. researchgate.net The development of sulfonamide-based gyrase inhibitors, such as the novel class of isoquinoline (B145761) sulfonamides, presents a distinct mechanism from fluoroquinolones, offering a promising avenue to combat fluoroquinolone-resistant bacteria.

Anticancer and Anti-inflammatory Potential

Anticancer Activity: Benzenesulfonamide derivatives have emerged as potent anticancer agents, largely through the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII. nih.gov These enzymes are overexpressed in many hypoxic tumors and play a role in tumor progression and resistance to therapy. Studies on benzenesulfonamides featuring a thiazolone moiety have yielded compounds with significant inhibitory effects against breast cancer cell lines. nih.govnih.gov For example, certain derivatives showed high selectivity and potent inhibition against the MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values in the low micromolar range. nih.govnih.gov

Table 2: Anticancer Activity of Selected Thiazolone-Benzenesulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity (vs. normal cells) | Reference |

|---|---|---|---|---|

| 4c | MDA-MB-231 | 6.31 | 3.5x | nih.govnih.gov |

| 4e | MDA-MB-231 | 3.58 | 5.5x | nih.govnih.gov |

| 4e | MCF-7 | 4.58 | - | nih.govnih.gov |

| 4g | MDA-MB-231 | 1.52 | 17.5x | nih.govnih.gov |

Anti-inflammatory Potential: The anti-inflammatory properties of benzenesulfonamide derivatives have also been a focus of research. These compounds can exert their effects by inhibiting key inflammatory mediators. Studies on pyrazolyl benzenesulfonamide derivatives demonstrated dual anti-inflammatory and antimicrobial action, with significant selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Further research on thiazolidinone-bearing benzenesulfonamides also identified compounds with pronounced COX-2 inhibitory activity and potent in-vivo anti-inflammatory effects in carrageenan-induced rat paw edema models. mdpi.com Some novel benzenesulfonamide derivatives showed inflammation inhibition ranging from 89% to over 94%, surpassing the activity of the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in some cases. frontiersin.org

Antiviral Activity

The sulfonamide scaffold is a versatile pharmacophore that has been incorporated into a variety of antiviral agents. nih.gov Structurally novel sulfonamide derivatives have demonstrated significant in-vitro and in-vivo antiviral activity. nih.gov Their mechanisms of action are diverse, including the inhibition of crucial viral enzymes like HIV protease and reverse transcriptase. nih.gov For example, the clinically used HIV protease inhibitor Amprenavir contains a sulfonamide moiety. Furthermore, research into other derivatives has shown activity against a range of viruses. A study on N-phenylbenzamide derivatives identified compounds active against Enterovirus 71 (EV71), a cause of hand-foot-mouth disease. While direct studies on this compound are limited, the broad antiviral potential of the sulfonamide class suggests this is a viable area for future investigation. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of this compound derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for their therapeutic effects, guiding the design of more potent and selective compounds.

Impact of Substituents on Biological Efficacy and Selectivity

SAR studies reveal that the type and position of substituents on the benzenesulfonamide ring are critical for biological activity.

For anticancer activity , a "tail approach" has been used to append different chemical moieties to the main scaffold. In a series of thiazolyl-benzenesulfonamides, the substitution pattern on the benzenesulfonamide ring was found to be crucial for potency and selectivity against cancer cells. nih.gov This optimization led to new lead compounds with enhanced antiproliferative and cytotoxic activities against both sensitive and drug-resistant cancer cell lines. nih.gov The lipophilicity, governed by these substituents, also plays a key role, with studies suggesting that an optimal balance is needed to maintain pharmacological action.

In the context of anti-inflammatory activity , the presence of a 4-hydroxy group on a phenyl ring attached to a thiazolidinone-benzenesulfonamide scaffold was shown to lead to more selective inhibition of COX-2 compared to the standard drug celecoxib. mdpi.com

Design and Synthesis of Pharmacologically Relevant Derivatives

The synthesis of pharmacologically relevant derivatives based on the this compound scaffold employs a variety of established and innovative chemical strategies. A primary and versatile method involves the reaction of a substituted benzenesulfonyl chloride with a range of primary or secondary amines. For instance, novel sulfonamide derivatives have been successfully synthesized by reacting 4-methylbenzenesulfonyl chloride with amines such as propan-1-amine or 2-aminophenol (B121084) nih.gov. Similarly, N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives are prepared by reacting the appropriate nitrobenzenesulfonyl chloride with p-anisidine (B42471) mdpi.com.

More complex heterocyclic derivatives have also been developed. A series of benzenesulfonamides featuring a thiazol-4-one scaffold were synthesized starting from a chloroacetamide derivative, which underwent an intramolecular cyclization rearrangement when treated with ammonium (B1175870) thiocyanate (B1210189) rsc.orgresearchgate.net. This highlights a strategy to integrate different pharmacophoric groups into the core structure.

Further modifications often target the nitro group. The reduction of the nitro group to an amine is a common step to create new analogues. This transformation can be achieved using methods such as a Zn/AcOH reduction in methanol (B129727) or through modern flow chemistry using an H-Cube Pro flow reactor with a 10% Pd on carbon catalyst nih.gov. In some designs, cross-coupling reactions are employed to introduce additional diversity. For example, the copper-catalyzed N-arylation of a sulfonamide derivative with various heteroaryl bromides has been used to generate a library of compounds nih.gov.

The table below summarizes various synthetic approaches for creating derivatives.

Interactive Table: Synthesis of this compound Derivatives

| Starting Material | Reagent(s) | Reaction Type | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Various amines (e.g., 2-nitroaniline) | Nucleophilic Substitution | N-substituted benzenesulfonamides | nih.gov |

| Nitrobenzenesulfonyl chloride | p-Anisidine | Nucleophilic Substitution | N-(4-methoxyphenyl)-nitrobenzenesulfonamides | mdpi.com |

| Chloroacetamide derivative of sulfonamide | Ammonium thiocyanate | Intramolecular Cyclization | Thiazolone-benzenesulfonamides | rsc.orgresearchgate.net |

| 4-Nitrobenzenesulfonamide (B188996) derivative | H-Cube Pro (10% Pd/C) or Zn/AcOH | Nitro Group Reduction | 4-Aminobenzenesulfonamide derivatives | nih.gov |

| 4-Aminobenzenesulfonamide derivative | Heteroaryl bromides, CuI | N-Arylation (Ullmann Coupling) | N-Heteroaryl benzenesulfonamides | nih.gov |

Molecular Docking and Binding Affinity Investigations

Molecular docking and binding affinity studies are crucial computational tools used to elucidate the therapeutic potential of this compound derivatives. These investigations predict the binding mode and estimate the binding energy of these ligands within the active sites of various protein targets. Such studies have been instrumental in understanding the mechanism of action for derivatives targeting enzymes like carbonic anhydrases, dihydropteroate synthase, and cholinesterases nih.govrsc.orgnih.gov. The insights gained from these computational analyses guide the rational design of more potent and selective inhibitors.

Ligand-Protein Interactions and Binding Site Analysis

Detailed analysis of ligand-protein interactions reveals the molecular basis for the pharmacological activity of these sulfonamide derivatives against specific biological targets.

Carbonic Anhydrase (CA) Inhibition : A significant area of research has been the development of derivatives as inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX, which is overexpressed in many solid tumors rsc.org. Molecular docking studies have shown that the primary sulfonamide group (–SO₂NH₂) is essential for activity, acting as a zinc-binding group that coordinates with the Zn²⁺ ion in the enzyme's active site rsc.orgnih.gov. Several aryl thiazolone–benzenesulfonamide derivatives (compounds 4e , 4g , and 4h ) demonstrated excellent inhibitory activity against CA IX with IC₅₀ values ranging from 10.93 to 25.06 nM. rsc.orgnih.gov These compounds showed remarkable selectivity for CA IX over the ubiquitous cytosolic isoform CA II rsc.orgnih.gov. Docking simulations into the active site of human CA IX (PDB ID: 5FL6) confirmed favorable binding interactions that account for this potent and selective inhibition rsc.orgresearchgate.net. Other studies on simpler molecules like 4-nitrobenzenesulfonamide have also shown inhibitory activity against various CA isozymes, with an IC₅₀ value of 400 nM against human CA II bindingdb.org.

Dihydropteroate Synthase (DHPS) Inhibition : The sulfonamide scaffold can mimic p-aminobenzoic acid (PABA), the natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS) . This mimicry allows derivatives to act as competitive inhibitors, blocking the synthesis of folic acid, which is vital for bacterial growth. Computational docking of 4-methyl-N-(2-nitrophenyl) benzenesulfonamide into the PABA receptor of DHPS revealed high binding energy, correlating with its significant antimicrobial activity against E. coli nih.gov.

Tubulin and STAT3 Dual Inhibition : In the field of oncology, derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide have been identified as dual-target inhibitors. nih.gov The derivative DL14 was found to inhibit tubulin polymerization (IC₅₀ = 0.83 μM) by competitively binding to the colchicine (B1669291) binding site. nih.gov Simultaneously, it directly binds to the Signal Transducer and Activator of Transcription 3 (STAT3) protein, inhibiting its phosphorylation with an IC₅₀ value of 6.84 μM. nih.gov This dual-target action presents a promising strategy for developing new anticancer agents.

Cholinesterase Inhibition : Derivatives of 4-phthalimidobenzenesulfonamide were designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Molecular docking of the most potent AChE inhibitor (compound 7 , IC₅₀ = 1.35 μM) showed that it interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, explaining its strong inhibitory effect nih.gov.

The structural characteristics of the ligands themselves are also critical. X-ray crystallography of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives revealed that while bond lengths are generally similar, the C–S–N–C torsion angles can vary significantly (from -58.6° to +66.56°), leading to different molecular conformations that can influence binding to a target protein mdpi.com.

Interactive Table: Binding Affinity of Selected Sulfonamide Derivatives

| Derivative | Target Enzyme | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| Aryl thiazolone-benzenesulfonamide (4e) | Carbonic Anhydrase IX (CA IX) | 10.93 nM | rsc.orgnih.gov |

| Aryl thiazolone-benzenesulfonamide (4g) | Carbonic Anhydrase IX (CA IX) | 25.06 nM | rsc.orgnih.gov |

| 4-Nitrobenzenesulfonamide | Carbonic Anhydrase II (CA II) | 400 nM | bindingdb.org |

| 4-Phthalimidobenzenesulfonamide (7) | Acetylcholinesterase (AChE) | 1.35 µM | nih.gov |

| 4-Methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | Tubulin | 0.83 µM | nih.gov |

| 4-Methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | STAT3 | 6.84 µM | nih.gov |

Computational Screening for Potential Drug Targets

Computational screening provides a powerful, high-throughput approach to identify novel drug-target interactions on a large scale. nih.gov One such method involves generating Target Interaction Profile Fingerprints (TIPFs) for compounds based on extensive databases like ChEMBL. nih.gov This strategy evaluates drug similarity based on their known protein interaction profiles. By comparing the TIPFs of two compounds, the method can generate new putative drug-target candidates by exchanging the non-intersecting targets between the pair. nih.gov

This approach has been successfully applied to identify new targets for existing drugs and experimental compounds. For example, a large-scale virtual screen using this methodology identified several candidates for monoamine oxidase B (MAO-B) and cyclooxygenase-1 (COX-1) inhibition. Subsequent experimental validation confirmed that the drug ethoxzolamide (B1671626) and the natural compound piperlongumine (B1678438) were active against hMAO-B, while compounds like SB-202190 and RO-316233 showed significant inhibitory activity against hCOX-1, with IC₅₀ values of 24 μM and 25 μM, respectively nih.gov.

This type of computational screening is invaluable for drug repositioning, discovering new lead compounds, and predicting potential off-target effects. The identification of dual-target inhibitors, such as the benzenesulfonamide derivative that inhibits both tubulin and STAT3, exemplifies the successful application of these design and screening strategies in modern medicinal chemistry nih.gov.

Future Research Directions and Potential Applications

Development of Novel Synthetic Methodologies for Diversification

Future research could focus on developing more efficient and versatile synthetic routes to 4-methyl-3-nitrobenzenesulfonamide and its derivatives. This could involve exploring new catalytic systems or one-pot reaction strategies to streamline the synthesis process. nsf.gov Furthermore, derivatization of the core structure by modifying the methyl, nitro, and sulfonamide groups could lead to a wide array of new compounds with diverse properties.

In-depth Mechanistic Studies of Biological Activity

While the general mechanism of sulfonamide-based carbonic anhydrase inhibitors is understood, detailed mechanistic studies on how this compound and its derivatives interact with specific isoforms are warranted. nih.gov Techniques such as X-ray crystallography of enzyme-inhibitor complexes and kinetic studies can provide valuable insights into the binding modes and structure-activity relationships. nih.gov

Exploration of New Pharmacological Targets

Beyond carbonic anhydrase, the structural motifs present in this compound suggest that it and its derivatives could be explored as inhibitors of other enzymes or as ligands for various receptors. The sulfonamide group is a key feature in many antibacterial drugs, and this compound could serve as a scaffold for developing new antimicrobial agents. Screening against a panel of pharmacological targets could uncover novel therapeutic applications. The development of non-sulfonamide inhibitors for targets like carbonic anhydrase IX is also an active area of research, indicating the need to explore diverse chemical scaffolds. rsc.org

Advanced Computational Studies for Drug Design and Optimization

Computational methods, such as molecular docking and molecular dynamics simulations, can be powerful tools in the rational design and optimization of drugs based on the this compound scaffold. These studies can predict the binding affinity and selectivity of new derivatives for their biological targets, helping to prioritize synthetic efforts. Density Functional Theory (DFT) calculations can also be employed to understand the electronic properties and reactivity of the molecule, aiding in the design of new reactions and the prediction of biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-methyl-3-nitroaniline using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Post-reaction purification via recrystallization from ethanol/water mixtures improves purity (>95%) . For derivatives, substituent compatibility requires testing under inert atmospheres (N₂/Ar) to prevent oxidation of nitro groups .

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and thermal displacement parameters. Validate against International Union of Crystallography (IUCr) standards, ensuring R-factor < 0.05 and data-to-parameter ratio > 14. For example, the related compound N-(4-methylphenylsulfonyl)-3-nitrobenzamide showed mean C–C bond lengths of 1.48 Å and R-factor 0.057 .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR in DMSO-d₆ reveals aromatic protons at δ 7.8–8.2 ppm (nitro group deshielding) and methyl groups at δ 2.4 ppm.

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated [M+H]⁺ 261.04; observed 261.05) to verify molecular formula .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model transition states and activation energies. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), favoring attack at the sulfonamide sulfur. Compare with experimental kinetics (e.g., rate constants in DMF at 25°C) to validate predictions .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematic solubility studies using HPLC or gravimetric analysis under controlled conditions (25°C, inert atmosphere) are critical. For instance, discrepancies in DMSO solubility (reported 50–75 mg/mL) may arise from impurities or hydration. Cross-validate via saturation shake-flask method with UV-Vis quantification (λ_max 280 nm, ε = 4500 M⁻¹cm⁻¹) .

Q. How does the steric and electronic environment of the nitro group influence coordination chemistry with transition metals?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature stabilizes low-spin d⁶ metal complexes (e.g., Cu²⁺ or Fe³⁺). X-ray absorption spectroscopy (XAS) and cyclic voltammetry (CV) reveal redox behavior. For example, in Cu(II) complexes, the nitro group shifts reduction potentials by +0.3 V vs. Ag/AgCl .

Key Considerations for Experimental Design

- Controlled Atmospheres : Use Schlenk lines for moisture-sensitive reactions involving nitro groups .

- Validation Pipelines : Integrate multiple analytical techniques (e.g., XRD, NMR, HRMS) to confirm purity and structure .

- Ethical Handling : Follow OSHA guidelines for sulfonamide handling (e.g., PPE, fume hoods) due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。